2-Imino-3-(4-pyridylmethyl)thiazolidine 2-Imino-3-(4-pyridylmethyl)thiazolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14167325
InChI: InChI=1S/C9H11N3S/c10-9-12(5-6-13-9)7-8-1-3-11-4-2-8/h1-4,10H,5-7H2
SMILES:
Molecular Formula: C9H11N3S
Molecular Weight: 193.27 g/mol

2-Imino-3-(4-pyridylmethyl)thiazolidine

CAS No.:

Cat. No.: VC14167325

Molecular Formula: C9H11N3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

2-Imino-3-(4-pyridylmethyl)thiazolidine -

Specification

Molecular Formula C9H11N3S
Molecular Weight 193.27 g/mol
IUPAC Name 3-(pyridin-4-ylmethyl)-1,3-thiazolidin-2-imine
Standard InChI InChI=1S/C9H11N3S/c10-9-12(5-6-13-9)7-8-1-3-11-4-2-8/h1-4,10H,5-7H2
Standard InChI Key IGYGCGJLQCEVCT-UHFFFAOYSA-N
Canonical SMILES C1CSC(=N)N1CC2=CC=NC=C2

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-Imino-3-(4-pyridylmethyl)thiazolidine is C₉H₁₁N₃S, with a molecular weight of 193.27 g/mol. Its structure comprises a five-membered thiazolidine ring (containing sulfur and nitrogen) substituted with:

  • An imino group (=NH) at position 2, which introduces tautomeric possibilities between thiazolidine-2-imine and thiazolidine-2-amine forms.

  • A 4-pyridylmethyl group at position 3, contributing aromaticity and hydrogen-bonding capabilities via the pyridine nitrogen .

Key physicochemical properties inferred from analogs include:

  • LogP (octanol-water partition coefficient): ~1.5–2.0, suggesting moderate lipophilicity suitable for membrane permeability .

  • Hydrogen-bond donors/acceptors: 1 donor (imino NH) and 4 acceptors (pyridine N, thiazolidine S, and two ring nitrogens), facilitating interactions with biological targets .

Synthetic Routes and Modifications

While no explicit synthesis of 2-Imino-3-(4-pyridylmethyl)thiazolidine is documented, its preparation can be extrapolated from methods used for analogous iminothiazolidines:

Cyclocondensation of Thioureas

A common route involves reacting substituted thioureas with α-halo carbonyl compounds. For example:

  • Step 1: Condensation of 4-pyridylmethylamine with carbon disulfide to form a substituted thiourea intermediate.

  • Step 2: Reaction with 1,2-dibromoethane or chloroacetaldehyde under basic conditions to cyclize into the thiazolidine core .

4-Pyridylmethylamine+CS2Thiourea intermediateBrCH2CH2Br2-Imino-3-(4-pyridylmethyl)thiazolidine\text{4-Pyridylmethylamine} + \text{CS}_2 \rightarrow \text{Thiourea intermediate} \xrightarrow{\text{BrCH}_2\text{CH}_2\text{Br}} \text{2-Imino-3-(4-pyridylmethyl)thiazolidine}

Post-Modification of Thiazolidine Scaffolds

Alternative approaches modify preformed thiazolidines:

  • Imination: Treating 3-(4-pyridylmethyl)thiazolidine with hydroxylamine or ammonia under oxidative conditions to introduce the imino group .

Structure-Activity Relationships (SAR)

Critical SAR insights from related compounds guide predictions about 2-Imino-3-(4-pyridylmethyl)thiazolidine:

Structural FeatureImpact on ActivityExample CompoundActivity Data
N-3 SubstitutionBulky aromatic groups enhance kinase inhibition and antimicrobial activity .2-((4-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinoneMIC: 8 µg/mL (S. aureus)
C-2 Imino GroupTautomerism influences hydrogen bonding and enzyme inhibition .2-Imino-3-phenyl-4-thiazolidinoneIC₅₀: 12 µM (PI3Kγ)
Pyridyl SubstituentsImprove solubility and target selectivity via nitrogen lone-pair interactions .3-(4-Pyridyl)thiazolidineLogD: 1.8; %Absorption: 85

Challenges and Future Directions

Despite its promising scaffold, 2-Imino-3-(4-pyridylmethyl)thiazolidine requires further investigation to:

  • Optimize Synthetic Yield: Current methods for analogs suffer from low yields (~40–60%) due to side reactions during cyclization .

  • Elucidate Pharmacokinetics: Predictive models indicate moderate hepatic clearance (20 mL/min/kg) but potential CYP450 inhibition risks .

  • Expand Biological Screening: Prioritize assays against cancer, infectious diseases, and neurological targets to identify lead applications.

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